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molecular formula C12H15F3O4S B8406855 2-Methyl-4-phenylsulfonyl-3-trifluoromethylbutane-1,2-diol

2-Methyl-4-phenylsulfonyl-3-trifluoromethylbutane-1,2-diol

Cat. No. B8406855
M. Wt: 312.31 g/mol
InChI Key: CXAUKTGADIBWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047564

Procedure details

Under an argon atmosphere, 1.45 ml (18.7 mmoles) of methanesulfonyl chloride was added under ice cooling to a solution of 3.90 g (12.5 mmoles) of the compound (18) and 6.10 ml (43.8 mmoles) of triethylamine in 25 ml of methylene chloride, and the mixture was stirred for 3.5 hours while the temperature was being returned to room temperature. To the reaction mixture was added 5.60 ml (37.4 mmoles) of 1,8-diazabicyclo[5,4,0]-7-undecene, and the mixture was stirred for 2.5 hours. The reaction mixture was poured into ice-dilute hydrochloric acid, and extracted with ether. The ether extract was washed with saturated aqueous sodium bicarbonate solution and aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (150 g; n-hexane:ethyl acetate=5:1 to 3:1 v/v) to give 3.02 g of the captioned compound (19) as a colorless oil.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[CH3:6][C:7]([OH:25])([CH:10]([C:21]([F:24])([F:23])[F:22])[CH2:11][S:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13])[CH2:8]O.C(N(CC)CC)C.C1CCN2C(=NCCC2)CC1>C(Cl)Cl>[CH3:6][C:7]1([CH:10]([C:21]([F:22])([F:23])[F:24])[CH2:11][S:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)(=[O:13])=[O:14])[O:25][CH2:8]1

Inputs

Step One
Name
Quantity
1.45 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
3.9 g
Type
reactant
Smiles
CC(CO)(C(CS(=O)(=O)C1=CC=CC=C1)C(F)(F)F)O
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.5 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was being returned to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with saturated aqueous sodium bicarbonate solution and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (150 g; n-hexane:ethyl acetate=5:1 to 3:1 v/v)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1(CO1)C(CS(=O)(=O)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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